all-trans-Retinal

Catalog No.
S567161
CAS No.
116-31-4
M.F
C20H28O
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
all-trans-Retinal

CAS Number

116-31-4

Product Name

all-trans-Retinal

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+

InChI Key

NCYCYZXNIZJOKI-OVSJKPMPSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C

Synonyms

11 cis Retinal, 11-cis-Retinal, Aldehyde, Vitamin A, Axerophthal, Retinal, Retinaldehyde, Retinene, Vitamin A Aldehyde

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C
  • Early detection of eye diseases

    Retinal imaging is a routine tool in ophthalmology for diagnosing and monitoring various eye diseases, including glaucoma, diabetic retinopathy, and age-related macular degeneration. These conditions often present with subtle changes in the structure and blood vessels of the retina, detectable through imaging before symptoms arise. Early detection allows for timely intervention and potentially slows disease progression, improving patient outcomes .

  • Predicting systemic diseases

    Emerging research suggests that the retina can serve as a "window" into systemic health . Studies have shown that analyzing retinal images, combined with genetic data, can predict an individual's risk of developing various systemic diseases, including:

    • Cardiovascular diseases: Retinal blood vessel structure and blood flow patterns can offer clues about cardiovascular health, potentially predicting the risk of heart attack, stroke, and other complications .
    • Neurological diseases: Retinal changes have been linked to an increased risk of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease, offering potential avenues for early detection and intervention .
    • Metabolic diseases: Retinal imaging holds promise for predicting the risk of diabetes and its complications, allowing for early management and potentially preventing further health problems .

Retinal Organoids for Disease Modeling

Patient-derived induced pluripotent stem cells (iPSCs) have revolutionized disease modeling in retinal research. These cells can be differentiated into retinal organoids, three-dimensional structures that mimic the organization and function of the human retina. This technology offers exciting possibilities for:

  • Understanding disease mechanisms: Retinal organoids derived from patients with specific genetic mutations can be used to study the underlying mechanisms of inherited retinal diseases (IRDs) at a cellular and molecular level . This knowledge is crucial for developing targeted therapies.
  • Drug discovery and development: Retinal organoids provide a platform for testing the efficacy and safety of potential drugs for IRDs in a human-relevant context. This can accelerate the development of new therapies and improve patient outcomes .

Retinal Imaging and Artificial Intelligence

The application of artificial intelligence (AI) in retinal image analysis holds immense potential for improving disease diagnosis, prediction, and management. AI algorithms can be trained on vast datasets of retinal images to:

  • Automate disease detection: AI-powered systems can analyze retinal images with high accuracy, assisting healthcare professionals in the early detection of various eye diseases, even in resource-limited settings .
  • Improve diagnostic accuracy: AI can potentially outperform human observers in identifying subtle changes in retinal images, leading to more accurate diagnoses and personalized treatment plans .
  • Personalize risk prediction: By integrating retinal images with other clinical data, AI systems can potentially be used to develop personalized risk prediction models for various diseases, allowing for preventive measures and early intervention.

All-trans-Retinal is a vital organic compound and a derivative of vitamin A, playing a crucial role in the visual cycle of vertebrates. It is characterized by its structure as a polyene aldehyde with a fifteen-carbon backbone, featuring a β-ionone ring and multiple conjugated double bonds. The compound exists in two isomeric forms: the all-trans configuration, which is predominant in the dark, and the 11-cis configuration, which is essential for visual phototransduction. Upon exposure to light, 11-cis-retinal undergoes isomerization to form all-trans-retinal, initiating the visual signaling cascade that allows organisms to perceive light .

  • Light Absorption: When light enters the eye, it strikes retinal bound to opsin in the photoreceptor cells (rods and cones) of the retina.
  • Isomerization: The specific wavelength of light absorbed by retinal causes it to isomerize from the 11-cis form to the all-trans form.
  • Conformational Change in Opsin: This isomerization triggers a conformational change in the opsin protein to which retinal is bound.
  • Signal Transduction: The activated opsin initiates a cascade of signaling events involving G-proteins and cyclic nucleotides. This cascade ultimately leads to changes in membrane potential and the generation of nerve impulses that travel to the brain, resulting in the perception of light and vision.
  • Regeneration: After activation, all-trans-retinal is converted back to 11-cis-retinal by retinal isomerase, allowing the cycle to begin again.

The conversion of all-trans-retinal into other forms involves several key enzymatic reactions:

  • Isomerization: All-trans-retinal can be converted back to 11-cis-retinal through the action of specific enzymes in the retinal pigment epithelium. This is crucial for regenerating the visual pigment rhodopsin.
  • Reduction: All-trans-retinal is reduced to all-trans-retinol in a reaction catalyzed by short-chain dehydrogenases or alcohol dehydrogenases, utilizing NADPH as a cofactor .
  • Oxidation: It can also be oxidized to form all-trans-retinoic acid, which serves as a signaling molecule involved in gene regulation. This reaction is mediated by retinaldehyde dehydrogenases .

These reactions are integral to the retinoid cycle, ensuring that visual pigments are continuously regenerated for effective vision.

All-trans-retinal plays an essential role in vision by serving as a chromophore in photoreceptor cells. When light photons are absorbed by rhodopsin, all-trans-retinal undergoes isomerization from 11-cis to all-trans configuration, triggering a series of biochemical events that lead to hyperpolarization of photoreceptor cells and transmission of visual signals to the brain . Additionally, its accumulation can lead to retinal toxicity and diseases such as Stargardt's disease and age-related macular degeneration due to photodamage from reactive aldehyde species formed during its metabolism .

All-trans-retinal can be synthesized through various methods:

  • Biological Synthesis: In vivo synthesis occurs primarily from dietary carotenoids (e.g., beta-carotene), which are cleaved by enzymes such as beta-carotene 15,15'-monooxygenase to produce retinal .
  • Chemical Synthesis: Laboratory synthesis often involves multi-step organic reactions starting from simpler organic compounds or through total synthesis strategies that utilize known chemical transformations to construct the retinal skeleton .
  • Isomerization Reactions: The conversion between cis and trans forms can be achieved through light-induced reactions or chemical catalysts that facilitate the breaking and reforming of double bonds .

All-trans-retinal has several applications:

  • Vision Research: It is extensively studied for understanding visual processes and diseases related to retinal degeneration.
  • Pharmaceuticals: All-trans-retinoic acid derived from all-trans-retinal is used in treating certain cancers (e.g., acute promyelocytic leukemia) due to its role in regulating gene expression.
  • Nutritional Supplements: As a vitamin A precursor, it is included in dietary supplements aimed at improving eye health and preventing deficiencies.

Research on all-trans-retinal interactions has revealed its complex relationships with various proteins and enzymes:

  • Opsins: All-trans-retinal binds with opsins (such as rhodopsin) forming a Schiff base linkage essential for phototransduction.
  • Enzymes: Interactions with retinaldehyde dehydrogenases are critical for its conversion into retinoic acid, influencing cellular signaling pathways .
  • Transport Proteins: ATP-binding cassette transporter 4 plays a significant role in transporting all-trans-retinal across membranes within photoreceptor cells .

These interactions underscore the importance of all-trans-retinal in both normal physiology and pathological conditions.

Similar Compounds: Comparison with Other Compounds

All-trans-retinal shares structural similarities with several compounds within the retinoid family but possesses unique characteristics that differentiate it:

CompoundStructure TypeKey FunctionUnique Features
11-cis-RetinalIsomer of RetinalActive chromophore in visionEssential for initiating phototransduction
All-trans-RetinolAlcohol formStorage form of Vitamin AConverted from all-trans-retinal via reduction
All-trans-Retinoic AcidAcid formGene regulationActs as a ligand for nuclear receptors
Beta-CaroteneCarotenoidPrecursor to Vitamin ACleaved into retinal via enzymatic action

All-trans-retinal's distinct role as an immediate precursor in the visual cycle highlights its uniqueness among similar compounds.

Physical Description

Solid

XLogP3

6.2

Hydrogen Bond Acceptor Count

1

Exact Mass

284.214015512 g/mol

Monoisotopic Mass

284.214015512 g/mol

Heavy Atom Count

21

Appearance

Assay:≥98%A crystalline solid

Melting Point

63 °C

UNII

RR725D715M

GHS Hazard Statements

Aggregated GHS information provided by 123 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (31.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (32.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H360 (68.29%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H413 (68.29%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

116-31-4
472-86-6
514-85-2

Metabolism Metabolites

Retinal has known human metabolites that include Tretinoin.
Retinal is a known human metabolite of retinol.

Wikipedia

Retinal

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> Retinoids [PR0109]

General Manufacturing Information

Retinal: ACTIVE
Retinal, 13-cis-: ACTIVE
Retinal, 9-cis-: INACTIVE

Dates

Modify: 2023-09-14

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